molecular formula C7H15Cl2N3 B12935997 N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B12935997
M. Wt: 212.12 g/mol
InChI Key: OUYISQIGPUVPCG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrazole derivatives with dimethylamine. One common method includes the alkylation of pyrazole with 2-chloro-N,N-dimethylethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same basic steps as the laboratory synthesis but scaled up to accommodate larger quantities. The use of automated systems and precise control of reaction conditions ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N,N-dimethyl-2-(1H-pyrazol-1-yl)ethan-1-one.

    Reduction: Formation of N,N-dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride
  • N,N-Dimethyl-2-(1H-pyrrol-1-yl)ethan-1-amine dihydrochloride
  • N,N-Dimethyl-2-(1H-pyridin-1-yl)ethan-1-amine dihydrochloride

Uniqueness

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride is unique due to its pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.12 g/mol

IUPAC Name

N,N-dimethyl-2-pyrazol-1-ylethanamine;dihydrochloride

InChI

InChI=1S/C7H13N3.2ClH/c1-9(2)6-7-10-5-3-4-8-10;;/h3-5H,6-7H2,1-2H3;2*1H

InChI Key

OUYISQIGPUVPCG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CC=N1.Cl.Cl

Origin of Product

United States

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